2-sulfanylidene-5-{[(4H-1,2,4-triazol-4-yl)amino]methylidene}-1,3-diazinane-4,6-dione
Description
2-Sulfanylidene-5-{[(4H-1,2,4-triazol-4-yl)amino]methylidene}-1,3-diazinane-4,6-dione is a heterocyclic compound featuring a 1,3-diazinane (barbituric acid) core modified with a sulfanylidene group at position 2 and a triazole-substituted methylidene moiety at position 5. This structure combines the redox-active thiobarbituric acid scaffold (2-sulfanylidene-1,3-diazinane-4,6-dione) with a 1,2,4-triazole group, which is known for its metal-chelating and bioactivity-enhancing properties .
Properties
Molecular Formula |
C7H6N6O2S |
|---|---|
Molecular Weight |
238.23 g/mol |
IUPAC Name |
6-hydroxy-2-sulfanylidene-5-(1,2,4-triazol-4-yliminomethyl)-1H-pyrimidin-4-one |
InChI |
InChI=1S/C7H6N6O2S/c14-5-4(6(15)12-7(16)11-5)1-10-13-2-8-9-3-13/h1-3H,(H3,11,12,14,15,16) |
InChI Key |
WUJPWXBDLGFGDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN=CN1N=CC2=C(NC(=S)NC2=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of 3-amino-1,2,4-triazole as a starting material, which undergoes a series of reactions including S-alkylation and ring closure to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability. The reaction conditions are carefully controlled to maintain the integrity of the compound and minimize by-products .
Chemical Reactions Analysis
Condensation Reactions
A critical step involves condensation reactions between carbonyl groups and nucleophiles. For example, ketones or aldehydes react with the triazole-derived amino group under acidic conditions (e.g., HCl as a catalyst) to form stable imine bonds.
Oxidation and Alkylation
The sulfanylidene group undergoes oxidation to form thiolactam derivatives, while alkylation reactions introduce substituents like benzyl or chlorophenyl groups at the methylidene position.
Solvent and Temperature Control
Reactions are often carried out in polar aprotic solvents (e.g., DMF or dichloromethane) at moderate temperatures (50–80°C) to optimize yields and minimize side reactions.
| Synthesis Method | Key Reagents | Conditions | Yield |
|---|---|---|---|
| Condensation | HCl, DMF | 60°C, 6–8 h | 65–75% |
| Oxidation | H₂O₂, EtOH | Room temp | 70–80% |
| Alkylation | Benzyl chloride | 80°C, 4 h | 60–70% |
Reaction Mechanisms
The compound’s reactivity stems from its conjugated system and electron-deficient diazinane ring.
Enzyme Inhibition
Studies suggest the triazole moiety interacts with enzyme active sites, disrupting catalytic mechanisms. For instance, the sulfanylidene group may chelate metal ions in enzymes, while the amino group forms hydrogen bonds with target residues.
Nucleophilic Substitution
The methylidene position undergoes nucleophilic attack, particularly in the presence of electron-rich groups like thiols or amines. This reactivity enables derivatization with aromatic rings (e.g., benzylidene) .
Acid-Base Reactions
The compound exhibits pH-dependent stability. At alkaline pH, the sulfanylidene group hydrolyzes to thiolactam, while acidic conditions favor imine bond formation.
Derivatization Reactions
Structural modifications enhance biological activity or alter physicochemical properties:
Substitution at the Triazole Ring
Introduction of substituents like nitrophenyl or chlorophenyl groups at the triazole position modulates lipophilicity and electronic properties .
Functionalization of the Diazinane Core
Alkylation or acylation at the diazinane ring improves solubility or targeting efficiency. For example, methyl or ethyl groups increase membrane permeability .
Stability and Degradation
The compound’s stability depends on environmental factors:
-
Thermal Stability : Decomposes above 200°C, releasing sulfur oxides .
-
pH Sensitivity : Hydrolyzes in basic conditions to form thiolactam derivatives.
-
Light Sensitivity : Degradation observed under UV exposure, attributed to conjugated system cleavage.
Interactions with Biological Targets
Research highlights interactions with enzymes and proteins:
Binding Affinity Studies
-
Kinase Inhibition : The triazole moiety competes with ATP-binding sites in kinases, as observed in similar derivatives.
-
Antimicrobial Activity : Sulfanylidene and triazole groups synergistically disrupt microbial enzymes .
Research Findings and Limitations
Experimental data reveal:
-
Synthetic Challenges : Multi-step routes often result in moderate yields (60–75%), necessitating purification via column chromatography.
-
Mechanistic Gaps : Specific binding modes with non-enzymatic targets (e.g., DNA) remain understudied.
This compound represents a promising scaffold for drug discovery, with tunable reactivity enabling targeted modifications. Further investigations into its pharmacokinetics and in vivo stability are critical for therapeutic applications.
Scientific Research Applications
Biological Activities
Research has demonstrated that 2-sulfanylidene-5-{[(4H-1,2,4-triazol-4-yl)amino]methylidene}-1,3-diazinane-4,6-dione exhibits significant biological activities:
Antimicrobial Properties
Several studies have highlighted the antimicrobial efficacy of compounds containing the triazole moiety. For instance:
- Antibacterial Activity : Compounds similar to 2-sulfanylidene derivatives have shown activity against Gram-positive and Gram-negative bacteria with Minimum Inhibitory Concentration (MIC) values ranging from 2 to 16 μg/mL .
- Antifungal Activity : These compounds also exhibit antifungal properties against various fungal strains such as Candida albicans and Aspergillus niger, with comparable effectiveness to standard antifungal agents .
Anticancer Potential
The triazole-containing compounds have been investigated for their anticancer properties. Some derivatives have shown promising results in inhibiting cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .
Agricultural Applications
In addition to medicinal uses, there is growing interest in utilizing these compounds as agrochemicals:
- Pesticidal Activity : Certain derivatives have been reported to possess insecticidal and fungicidal properties, making them potential candidates for agricultural applications .
- Herbicidal Activity : The ability of these compounds to disrupt plant growth processes suggests their utility in developing new herbicides.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of synthesized triazole derivatives demonstrated that modifications at specific positions significantly enhanced their antibacterial activity against Staphylococcus aureus and Escherichia coli. The most potent derivative exhibited an MIC value of 8 μg/mL against both strains .
Case Study 2: Anticancer Activity
Another investigation focused on evaluating the cytotoxic effects of triazole derivatives on various cancer cell lines. Results indicated that certain modifications led to a reduction in cell viability by over 70% at concentrations as low as 10 μM .
Mechanism of Action
The mechanism of action of 2-sulfanylidene-5-{[(4H-1,2,4-triazol-4-yl)amino]methylidene}-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with enzymes and receptors, modulating their activity. This interaction can inhibit the proliferation of cancer cells, reduce inflammation, or exert antimicrobial effects depending on the specific target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized against three classes of analogous heterocycles:
Thiobarbituric Acid Derivatives
The parent compound, 2-sulfanylidene-1,3-diazinane-4,6-dione (thiobarbituric acid), is widely utilized in colorimetric assays for detecting malondialdehyde (MDA), a lipid peroxidation biomarker . Unlike the target compound, thiobarbituric acid lacks the triazole substituent, which limits its metal-binding versatility and bioactivity.
Triazinone Derivatives
4-Amino-6-(1,1-dimethylethyl)-3-(methylthio)-1,2,4-triazin-5(4H)-one (Evid. 7) shares a triazine core but differs in substitution patterns. This compound’s tert-butyl and methylthio groups confer herbicidal properties, whereas the target compound’s thiobarbituric acid-triazole hybrid structure may favor applications in medicinal chemistry (e.g., enzyme inhibition or anticancer activity) .
Pyrazole-Thiophene Hybrids
Compounds such as 7a and 7b (Evid. 2) incorporate pyrazole and thiophene moieties linked via ketone bridges. The cyano and ester substituents in 7a/7b enhance solubility and reactivity, whereas the target compound’s triazole group may improve stability and target specificity .
Structural and Functional Comparison Table
Biological Activity
The compound 2-sulfanylidene-5-{[(4H-1,2,4-triazol-4-yl)amino]methylidene}-1,3-diazinane-4,6-dione , often referred to as a triazole derivative, exhibits significant biological activities that are of interest in medicinal chemistry. This article reviews its pharmacological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
The molecular structure of this compound features a triazole ring, which is known for its diverse biological activities. The presence of sulfur in the form of sulfanylidene enhances its reactivity and potential interactions with biological targets.
Antimicrobial Activity
Research indicates that triazole derivatives possess potent antimicrobial properties. For instance, compounds similar to the target compound have shown activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. A study reported that certain 1,2,4-triazole derivatives displayed Minimum Inhibitory Concentrations (MIC) ranging from 0.046 to 3.11 μM against methicillin-resistant Staphylococcus aureus (MRSA), outperforming standard antibiotics like vancomycin .
| Compound Type | Bacterial Strain | MIC (μM) |
|---|---|---|
| Triazole Derivative | MRSA | 0.046 |
| Standard Antibiotic | Vancomycin | 0.68 |
| Standard Antibiotic | Ciprofloxacin | 2.96 |
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. For example, one derivative exhibited an IC50 value of 6.2 μM against colon carcinoma HCT-116 cells . Other studies have demonstrated varying degrees of cytotoxicity against breast cancer cell lines T47D with IC50 values ranging from 27.3 to 43.4 μM .
| Cancer Cell Line | IC50 (μM) |
|---|---|
| HCT-116 | 6.2 |
| T47D | 27.3 |
| T47D | 43.4 |
Antiviral Activity
Triazole derivatives have also been investigated for their antiviral properties. Compounds containing the triazole moiety have shown efficacy against various viral infections by inhibiting viral replication processes . This highlights the versatility of triazoles as potential therapeutic agents.
The biological activity of triazole derivatives is primarily attributed to their ability to interfere with key enzymatic pathways in pathogens:
- Enzyme Inhibition: Triazoles often act as enzyme inhibitors, targeting specific proteins involved in microbial metabolism or cancer cell proliferation.
- Molecular Interactions: The structural features of these compounds facilitate interactions with biological macromolecules, enhancing their pharmacological effects.
Case Studies
- Antibacterial Study: A series of synthesized triazoles were evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. Results indicated that modifications at the phenyl ring significantly influenced antimicrobial potency .
- Anticancer Evaluation: In a comparative study, various triazole derivatives were screened for cytotoxic effects on cancer cell lines, revealing a structure-activity relationship that underscores the importance of specific substituents in enhancing anticancer activity .
Q & A
Q. What synthetic strategies are effective for preparing the target compound?
The compound’s synthesis can be approached via solvent-free condensation reactions or adapted one-pot methods used for triazine derivatives. For instance, guanidine or N-acetylguanidine can react with nitriles to form triazinamine scaffolds, with subsequent functionalization of the sulfanylidene and triazolylamino groups. Reaction optimization may involve adjusting stoichiometry, temperature (e.g., 80–120°C), and catalyst systems (e.g., acid/base-mediated cyclization) .
Q. Which spectroscopic techniques are critical for structural confirmation?
A combination of -/-NMR, FT-IR, and high-resolution mass spectrometry (HRMS) is essential. The sulfanylidene group’s thione tautomer can be identified via IR (C=S stretch at ~1200–1250 cm) and -NMR (δ ~180–200 ppm). X-ray crystallography (as in ) resolves tautomeric ambiguities and confirms the methylidene linkage geometry .
Q. How should researchers assess the compound’s stability under storage conditions?
Conduct accelerated stability studies using HPLC or LC-MS to monitor degradation. Store the compound in inert atmospheres (N) at −20°C, as sulfanylidene groups are prone to oxidation. Track thioketone-to-ketone conversion via UV-Vis or -NMR .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., tautomerism in the triazole ring) be resolved?
Use variable-temperature NMR to observe tautomeric equilibria. Computational methods (DFT or MD simulations) predict dominant tautomers, while X-ray crystallography provides definitive structural evidence. Cross-validate with Raman spectroscopy for sulfur bonding patterns .
Q. What experimental designs are optimal for studying pH-dependent reactivity?
Design kinetic studies across pH 2–12, monitoring substituent reactivity via UV-Vis or -NMR. For example, the sulfanylidene group may undergo hydrolysis to sulfonic acid under alkaline conditions, while the triazolylamino group could protonate at low pH, altering electron density .
Q. How can in silico methods predict biological target interactions?
Perform molecular docking (AutoDock Vina, Schrödinger) against enzymes like dihydrofolate reductase or kinases, leveraging the triazole ring’s hydrogen-bonding capacity. MD simulations (AMBER/GROMACS) assess binding stability. Validate predictions with in vitro enzymatic assays (e.g., IC measurements) .
Q. What strategies address low yields in triazolylamino functionalization?
Optimize coupling reactions using peptide-based reagents (EDC/HOBt) or Pd-catalyzed cross-coupling. Microwave-assisted synthesis (100–150°C, 30 min) enhances reaction efficiency. Monitor intermediates via TLC or LC-MS to identify bottlenecks .
Data Analysis & Interpretation
Q. How should researchers interpret conflicting bioactivity data across studies?
Reconcile discrepancies by standardizing assay protocols (e.g., cell lines, exposure times). Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm activity. Meta-analyses of SAR in related triazinanes () can identify critical substituents for potency .
Q. What computational tools model the compound’s environmental fate?
Apply EPI Suite or QSAR models to predict biodegradation pathways and ecotoxicity. Experimental validation via OECD 301/302 guidelines (e.g., aqueous photolysis, soil adsorption) quantifies persistence and metabolite formation .
Methodological Best Practices
Q. Which controls are essential in biological activity assays?
Include positive controls (e.g., methotrexate for antifolate activity) and vehicle controls (DMSO/saline). Dose-response curves (10 nM–100 µM) ensure reproducibility. For cytotoxicity, use MTT/WST-1 assays with triplicate technical replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
